molecular formula C21H28N2O5S B11125560 N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

Cat. No.: B11125560
M. Wt: 420.5 g/mol
InChI Key: ZOILJICYVOENSG-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl sulfonyl group, and a furan-2-ylmethyl group attached to a glycinamide backbone.

Preparation Methods

The synthesis of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the glycinamide backbone, followed by the introduction of the cyclohexyl group, the ethoxyphenyl sulfonyl group, and the furan-2-ylmethyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can be compared with other similar compounds, such as:

  • N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide
  • N~2~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide These compounds share similar structural features but differ in the substituents attached to the phenyl sulfonyl group. The uniqueness of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H28N2O5S/c1-2-27-18-10-12-20(13-11-18)29(25,26)23(17-7-4-3-5-8-17)16-21(24)22-15-19-9-6-14-28-19/h6,9-14,17H,2-5,7-8,15-16H2,1H3,(H,22,24)

InChI Key

ZOILJICYVOENSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3CCCCC3

Origin of Product

United States

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